molecular formula C23H29BrN4OS B2972398 N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476438-42-3

N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2972398
CAS No.: 476438-42-3
M. Wt: 489.48
InChI Key: GYFOMOZNKOGPEQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of adamantane-linked 1,2,4-triazole derivatives, characterized by a rigid adamantane moiety fused with a triazole ring system. The triazole core is substituted at position 5 with a [(4-bromophenyl)methyl]sulfanyl group and at position 4 with an ethyl group. The adamantane-1-carboxamide group is attached via a methylene linker to position 3 of the triazole. This structural framework is associated with enhanced pharmacokinetic properties, such as improved metabolic stability and membrane permeability, due to the hydrophobic adamantane group and the sulfur-containing substituent .

Properties

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29BrN4OS/c1-2-28-20(26-27-22(28)30-14-15-3-5-19(24)6-4-15)13-25-21(29)23-10-16-7-17(11-23)9-18(8-16)12-23/h3-6,16-18H,2,7-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFOMOZNKOGPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the triazole ring or adamantane moiety:

Compound Name Key Structural Differences Biological Activity/Application Reference
5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thion Methyl group at position 4; thione (-S) at position 3 Antihypoxic activity in rats
5-(Adamantane-1-yl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole Phenyl group at position 4; 2-methoxyethylsulfanyl at position 3 Crystallographic studies
N-{[5-(Benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide 2-Methoxyphenyl at position 4; benzylsulfanyl at position 5 Research chemical (no reported bioactivity)
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs 3-Bromophenyl at position 5; amine (-NH2) at position 3 Anticancer activity (in vitro)

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (C23H28BrN4OS, ~520.5 g/mol) has a higher molecular weight compared to analogues like 5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thion (C13H19N3S, ~249.4 g/mol) due to the bromophenyl and carboxamide groups. The 4-bromophenyl substituent introduces steric bulk and electron-withdrawing effects, which may influence receptor binding compared to non-halogenated analogues .

Biological Activity

The compound N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a derivative of adamantane and triazole, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C21H21BrN4O2S
  • Molecular Weight : 473.39 g/mol
  • CAS Number : 713097-79-1

The compound features an adamantane core linked to a triazole moiety, which is known for its diverse biological activities. The presence of a bromophenyl group and a sulfanyl linkage further enhances its pharmacological profile.

Structural Insights

The structural configuration plays a critical role in the compound's biological activity. The adamantane structure contributes to its hydrophobic properties, while the triazole ring is often associated with antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane have been shown to possess activity against various bacterial strains:

Compound TypeActivityReference
Triazole DerivativesAntibacterial against S. aureus and E. coli
Adamantane-linked TriazolesPotential inhibitors of bacterial DNA gyrase

Anticancer Activity

Triazole derivatives are also recognized for their anticancer potential. Studies have demonstrated that modifications in the triazole ring can enhance cytotoxic effects against cancer cell lines:

  • Case Study : A series of pyrazole derivatives showed promising results against breast cancer cells (MCF-7 and MDA-MB-231), indicating that similar modifications in the triazole structure may yield effective anticancer agents .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been highlighted in various studies. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane may possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing activity include:

  • Substituent Effects : The presence of bromine on the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Sulfanyl Linkage : This group can facilitate interactions with biological targets, potentially increasing efficacy.
  • Triazole Ring Modifications : Alterations in this region can significantly impact antimicrobial and anticancer activities.

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